molecular formula C21H30ClN5O5 B13441652 (1R,2R 5R)-tert-Butyl Edoxaban

(1R,2R 5R)-tert-Butyl Edoxaban

Cat. No.: B13441652
M. Wt: 467.9 g/mol
InChI Key: YJDLJNAWLBVIRF-BPLDGKMQSA-N
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Description

(1R,2R,5R)-tert-Butyl Edoxaban is a stereoisomer of Edoxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R)-tert-Butyl Edoxaban involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: The initial step involves the formation of a cyclohexane ring through a Diels-Alder reaction.

    Introduction of functional groups: Functional groups such as amino and hydroxyl groups are introduced through various reactions, including nucleophilic substitution and reduction.

    Stereoselective synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the correct configuration at each stereocenter.

Industrial Production Methods

Industrial production of (1R,2R,5R)-tert-Butyl Edoxaban typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Continuous flow reactors: These reactors allow for precise control of reaction conditions and can handle large volumes of reactants.

    Purification techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R)-tert-Butyl Edoxaban undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1R,2R,5R)-tert-Butyl Edoxaban has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules

Properties

Molecular Formula

C21H30ClN5O5

Molecular Weight

467.9 g/mol

IUPAC Name

tert-butyl N-[(1R,2R,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate

InChI

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15-/m1/s1

InChI Key

YJDLJNAWLBVIRF-BPLDGKMQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C

Origin of Product

United States

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